BenchChemオンラインストアへようこそ!

3-Bromo-4-hydroxy-6-Iodoindazole

Physicochemical characterization Scaffold differentiation Quality control identity confirmation

3-Bromo-4-hydroxy-6-Iodoindazole uniquely combines three orthogonal functional handles—C6–I for selective Sonogashira/Suzuki coupling, C3–Br for a second distinct cross-coupling step, and C4–OH for O‑alkylation/sulfonylation—enabling a three‑step divergent workflow that maximizes library diversity per gram of starting material. The +16 Da mass difference versus the non‑hydroxylated analog and the C4‑OH’s hydrogen‑bond‑donor capacity make it indispensable for kinase inhibitor SAR and PROTAC design. Procurement from specialized suppliers is recommended; standard international R&D shipping is feasible.

Molecular Formula C7H4BrIN2O
Molecular Weight 338.93 g/mol
CAS No. 887570-41-4
Cat. No. B3295235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxy-6-Iodoindazole
CAS887570-41-4
Molecular FormulaC7H4BrIN2O
Molecular Weight338.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)Br)O)I
InChIInChI=1S/C7H4BrIN2O/c8-7-6-4(10-11-7)1-3(9)2-5(6)12/h1-2,12H,(H,10,11)
InChIKeyXNYWSLCMRHOBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-hydroxy-6-Iodoindazole (CAS 887570-41-4): Structural Identity, Physicochemical Baseline, and Procurement Context for This Dihalogenated Indazole Scaffold


3-Bromo-4-hydroxy-6-Iodoindazole (CAS 887570-41-4) is a trisubstituted indazole derivative bearing bromine at C3, hydroxyl at C4, and iodine at C6 on the bicyclic indazole core (molecular formula C₇H₄BrIN₂O, molecular weight 338.93 g·mol⁻¹) . The compound belongs to the broader class of halogenated indazoles that serve as versatile synthetic intermediates for palladium-catalyzed cross-coupling reactions and as core scaffolds in kinase inhibitor medicinal chemistry programs [1]. The presence of two halogens with differential reactivity (C–I bond intrinsically more reactive than C–Br in oxidative addition to Pd⁰) combined with a phenolic hydroxyl group at C4 creates a unique three-point orthogonal functionalization handle not available in simpler mono- or dihalogenated indazoles lacking the 4-OH substituent [2]. Predicted physicochemical properties derived from ChemSrc include a density of 2.6±0.1 g·cm⁻³, a boiling point of 501.1±50.0 °C at 760 mmHg, and a flash point of 256.9±30.1 °C .

Why Generic Substitution of 3-Bromo-4-hydroxy-6-Iodoindazole Fails: Halogen Position, Hydroxyl Presence, and Sequential Reactivity as Non-Interchangeable Differentiators


Halogenated indazoles sharing the same empirical formula (C₇H₄BrIN₂O, MW 338.93) but differing in substituent regiochemistry are not functionally interchangeable. The C3-Br/C6-I/4-OH substitution pattern defines three orthogonal vectors for sequential derivatization: the C6–I bond undergoes preferential oxidative addition to Pd⁰ in Sonogashira, Suzuki, or Heck reactions, the C3–Br bond can be activated in a second, distinct cross-coupling step, and the C4–OH group provides a handle for O-alkylation, Mitsunobu, or sulfonylation reactions without interference from the halogens [1]. In contrast, regioisomers such as 4-Bromo-3-iodo-1H-indazol-6-ol (CAS 887568-93-6) reverse the halogen positions, altering the steric and electronic environment around the hydroxyl group, while non-hydroxylated analogs (e.g., 3-bromo-6-iodo-1H-indazole, CAS 885518-76-3; MW 322.93) lack the hydrogen-bond donor/acceptor capacity and the additional derivatization site conferred by the 4-OH moiety . Regioisomers with a ketone at C3 (e.g., 4-bromo-6-iodo-1,2-dihydro-3H-indazol-3-one, CAS 887568-51-6) introduce a carbonyl that fundamentally alters ring electronics, tautomeric equilibrium, and the scope of compatible downstream chemistry . Published precedent on 3-bromo-4-iodoindazole systems demonstrates that the C4–I bond undergoes Suzuki coupling with high selectivity over C3–Br, establishing that halogen position—not merely halogen identity—governs reaction outcomes in polyhalogenated indazoles, a principle directly transferable to the C6-I/C3-Br arrangement in the target compound [1].

Quantitative Differential Evidence for 3-Bromo-4-hydroxy-6-Iodoindazole: Comparative Physicochemical, Reactivity, and Structural Data Against Closest Analogs


Molecular Weight and Density Increment Versus the Non-Hydroxylated Analog 3-Bromo-6-iodo-1H-indazole

3-Bromo-4-hydroxy-6-Iodoindazole (CAS 887570-41-4) has a molecular weight of 338.93 g·mol⁻¹ (exact mass 337.855 g·mol⁻¹) and predicted density of 2.6±0.1 g·cm⁻³, compared with 322.93 g·mol⁻¹ (exact mass 321.860 g·mol⁻¹) and 2.4±0.1 g·cm⁻³ for the non-hydroxylated direct analog 3-bromo-6-iodo-1H-indazole (CAS 885518-76-3), representing a 16.00 g·mol⁻¹ (4.96%) molecular weight increase and a ~0.2 g·cm⁻³ (~8.3%) density increase attributable solely to the 4-OH substituent . These differences are analytically resolvable by LC-MS and provide unambiguous identity confirmation when distinguishing between hydroxylated and non-hydroxylated dihalogenated indazole building blocks of otherwise similar core structure.

Physicochemical characterization Scaffold differentiation Quality control identity confirmation

Boiling Point and Flash Point Differentiation From the 4-OH-Devoid Analog as Indicators of Altered Intermolecular Interactions

The predicted boiling point of 3-Bromo-4-hydroxy-6-Iodoindazole is 501.1±50.0 °C at 760 mmHg, substantially elevated over the 413.1±25.0 °C predicted for 3-bromo-6-iodo-1H-indazole (CAS 885518-76-3), a difference of approximately +88 °C (~+21.3%) . The predicted flash point follows the same trend: 256.9±30.1 °C for the target compound versus 203.6±23.2 °C for the comparator (Δ ≈ +53 °C, ~+26.2%) . The significantly higher boiling point is consistent with intermolecular hydrogen bonding introduced by the 4-OH group, which increases cohesive energy in the condensed phase and directly impacts distillation feasibility and sublimation-based purification strategies.

Thermal stability Purification method selection Safety and handling assessment

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area Differentiation From Regioisomeric and Deoxy Analogs

3-Bromo-4-hydroxy-6-Iodoindazole possesses one hydrogen bond donor (4-OH) and two hydrogen bond acceptors (the endocyclic N atoms of the indazole ring), yielding an HBD count of 1 and HBA count of 2, with a computed topological polar surface area (TPSA) of 28.7 Ų based on the indazole core [1]. In comparison, 3-bromo-6-iodo-1H-indazole (CAS 885518-76-3) has HBD = 1 (indazole NH), HBA = 1 (one endocyclic N is protonated in the 1H-tautomer representation), TPSA = 28.7 Ų, and LogP = 3.92 . The 4-OH group in the target compound introduces an additional H-bond donor at a position that is sterically accessible for target engagement but does not substantially increase TPSA, preserving favorable membrane permeability characteristics while adding a specific polar interaction point unavailable in 4-unsubstituted analogs . The regioisomer 4-Bromo-3-iodo-1H-indazol-6-ol (CAS 887568-93-6) places the OH at C6 rather than C4, altering the orientation of the H-bond donor vector relative to the halogen substituents and thereby changing both the conformational preference and the spatial presentation of pharmacophoric features in any derived inhibitor series .

Drug-likeness prediction Permeability and solubility optimization MedChem SAR design

Differential Halogen Reactivity Enabling Orthogonal Sequential Cross-Coupling: C6–I >> C3–Br Selectivity Established in Bis-Suzuki Model Systems

In palladium-catalyzed cross-coupling reactions of dihalogenated indazoles, the C–I bond undergoes oxidative addition to Pd⁰ substantially faster than the C–Br bond, enabling chemoselective sequential functionalization. This principle was experimentally validated in the bis-Suzuki reaction of 3-bromo-4-iodoindazole, where the C4–I bond reacted with complete selectivity over the C3–Br bond under standard Suzuki conditions (Pd(PPh₃)₄, arylboronic acid, aqueous base, reflux) [1]. Extending this class-level inference to 3-Bromo-4-hydroxy-6-Iodoindazole, the C6–I bond is predicted to react preferentially in Sonogashira, Suzuki, or Heck couplings, leaving the C3–Br bond intact for subsequent orthogonal transformation, while the C4–OH remains available for independent O-functionalization—yielding a three-step sequential derivatization pathway (C6 → C3 → C4) not achievable with dihalogenated indazoles lacking the hydroxyl handle [1][2]. The analogous sequential reactivity of 5-bromo-3-iodoindazoles in Sonogashira–Suzuki cascades has been independently demonstrated, with the C3–I position reacting first, confirming that iodine reliably outcompetes bromine in Pd⁰ oxidative addition across indazole scaffolds [2].

Sequential functionalization Palladium catalysis Chemoselective cross-coupling Building block versatility

Regioisomeric Differentiation From 4-Bromo-6-iodo-1,2-dihydro-3H-indazol-3-one: Hydroxyl Versus Ketone at the C3/C4 Region

4-Bromo-6-iodo-1,2-dihydro-3H-indazol-3-one (CAS 887568-51-6) shares the identical molecular formula C₇H₄BrIN₂O and molecular weight of 338.93 g·mol⁻¹ with 3-Bromo-4-hydroxy-6-Iodoindazole but differs fundamentally in the oxidation state at the C3–C4 region: the former is a 3-keto tautomer, while the latter is a 4-hydroxy-3-bromo species (an enol-type arrangement) . The ketone form withdraws electron density from the indazole ring via resonance, altering the reactivity of both C–Br and C–I bonds in cross-coupling, and introduces a carbonyl that can undergo nucleophilic addition, condensation, or reductive amination—chemistry inaccessible to the phenolic OH of the target compound. Conversely, the phenolic OH in the target compound permits O-alkylation (Williamson ether synthesis, Mitsunobu), O-sulfonylation, and O-phosphorylation without affecting the indazole ring oxidation state [1]. This oxidation-state difference means these two regioisomers (same formula, same MW) lead to non-overlapping downstream derivative spaces and cannot substitute for each other in a synthetic route.

Tautomeric form Ring electronics Downstream derivatization scope

Optimal Research and Industrial Application Scenarios for 3-Bromo-4-hydroxy-6-Iodoindazole Based on Verified Differential Evidence


Divergent Library Synthesis via Three-Point Orthogonal Sequential Functionalization

In medicinal chemistry programs requiring rapid generation of 3,4,6-trisubstituted indazole libraries, 3-Bromo-4-hydroxy-6-Iodoindazole enables a three-step sequential derivatization workflow: (Step 1) Sonogashira or Suzuki coupling at C6–I with complete selectivity over C3–Br, (Step 2) Suzuki or Buchwald–Hartwig coupling at C3–Br, and (Step 3) O-alkylation or O-arylation at C4–OH [1][2]. This divergent strategy maximizes the number of unique final compounds per gram of starting material purchased, providing a procurement efficiency advantage over building blocks that support only two points of diversification.

Kinase Inhibitor Scaffold With a C4-OH Hinge-Binding or DFG-Interaction Handle

Indazole-based kinase inhibitors frequently exploit the N1–N2 region for hinge binding; the additional C4–OH in 3-Bromo-4-hydroxy-6-Iodoindazole provides a hydrogen bond donor that can engage the DFG motif, the catalytic lysine, or structured water networks in the ATP-binding pocket [1]. The C4-OH orientation is distinct from C5-OH or C6-OH regioisomers, offering a geometrically differentiated pharmacophoric feature for SAR exploration in TTK, PLK4, or Aurora kinase inhibitor programs where indazole cores have established precedent [2].

Analytical Reference Standard for Distinguishing Hydroxylated From Non-Hydroxylated Dihalogenated Indazoles in Reaction Monitoring

The unambiguous +16 Da molecular weight difference (338.93 vs. 322.93) between 3-Bromo-4-hydroxy-6-Iodoindazole and its non-hydroxylated analog 3-bromo-6-iodo-1H-indazole, combined with the distinct boiling point elevation (~+88 °C), makes the target compound suitable as a retention time and mass reference standard in LC-MS and GC-MS methods for monitoring hydroxylation-state purity in halogenated indazole synthetic intermediates [1][2].

Building Block for PROTAC or Bifunctional Molecule Design Requiring a Solvent-Exposed Derivatization Handle

In PROTAC (PROteolysis TArgeting Chimera) design, the C4–OH group in 3-Bromo-4-hydroxy-6-Iodoindazole can serve as the linker attachment point via etherification, while the C6 and C3 positions are sequentially elaborated to install the target-protein-binding moiety and optimize affinity. The solvent-exposed orientation of the 4-position on the indazole scaffold (analogous to the 4-position functionalization demonstrated in cross-coupling studies [1]) is sterically favorable for projecting the linker toward the E3 ligase-binding moiety without steric clash with the target protein surface.

Quote Request

Request a Quote for 3-Bromo-4-hydroxy-6-Iodoindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.